(3,6-Dichloropyridin-2-yl)(morpholino)methanone
CAS No.:
Cat. No.: VC18027292
Molecular Formula: C10H10Cl2N2O2
Molecular Weight: 261.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10Cl2N2O2 |
|---|---|
| Molecular Weight | 261.10 g/mol |
| IUPAC Name | (3,6-dichloropyridin-2-yl)-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C10H10Cl2N2O2/c11-7-1-2-8(12)13-9(7)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2 |
| Standard InChI Key | FRGIFQYKRHDRNX-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C(=O)C2=C(C=CC(=N2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Synonyms
The IUPAC name for this compound is (2,6-dichloropyridin-3-yl)(morpholin-4-yl)methanone, reflecting its pyridine core with chlorine substituents at positions 2 and 6 and a morpholine group attached via a carbonyl group . Common synonyms include 4-(2,6-dichloropyridine-3-carbonyl)morpholine and DTXSID40355304 . The CAS registry number 415700-14-0 uniquely identifies this compound in chemical databases.
Molecular Geometry and Stereoelectronic Features
The molecule adopts a planar pyridine ring with chlorine atoms at the 2- and 6-positions, creating steric and electronic effects that influence reactivity. The morpholine ring, a six-membered amine-containing heterocycle, is connected via a ketone bridge at the pyridine’s 3-position. Computational models (e.g., PubChem’s 3D conformer) reveal a dihedral angle of approximately 120° between the pyridine and morpholine rings, minimizing steric clash .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 261.10 g/mol | |
| XLogP3-AA (Log P) | 1.9 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 1 | |
| Topological Polar Surface Area | 38.9 Ų |
Synthesis and Manufacturing
Purification and Characterization
Chromatographic purification (e.g., silica gel with ethyl acetate/petroleum ether gradients) is inferred from analogous compounds . Characterization via NMR and mass spectrometry confirms structure:
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¹H NMR: Signals for morpholine protons (δ 3.5–4.0 ppm) and pyridine aromatic protons (δ 7.2–8.2 ppm) .
Physicochemical Properties
Stability and Reactivity
The electron-withdrawing chlorine atoms and ketone group render the pyridine ring electrophilic, susceptible to nucleophilic aromatic substitution under basic conditions. The morpholine moiety’s amine may participate in acid-base reactions, forming salts to enhance solubility.
| Hazard Category | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap |
| Inhalation | Use fume hood or respirator |
| Storage | Keep in cool, dry place |
Environmental Considerations
No ecotoxicity data are available, but structural analogs suggest moderate environmental persistence. Proper disposal via incineration is recommended.
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